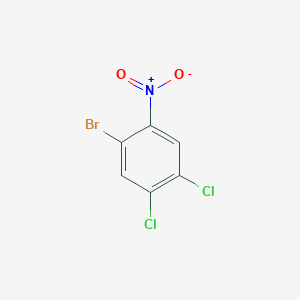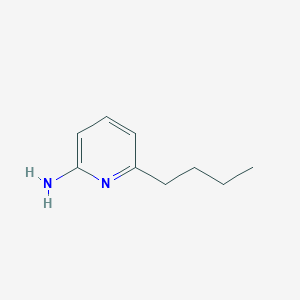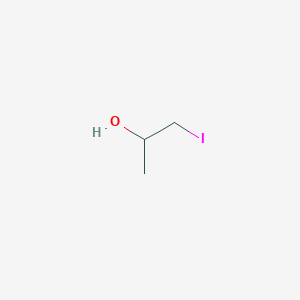
1-Bromo-4,5-dichloro-2-nitrobenzene
Overview
Description
1-Bromo-4,5-dichloro-2-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrCl2NO2 and its molecular weight is 270.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Analysis and Force Field Studies
1-Bromo-4,5-dichloro-2-nitrobenzene and similar compounds have been studied in vibrational spectroscopy. For example, Reddy and Rao (1994) conducted a zero-order normal coordinate analysis for various substituted benzenes, including those with similar structures to this compound. This analysis aids in understanding the vibrational properties and force fields of these molecules, which is crucial in materials science and chemical engineering (Reddy & Rao, 1994).
Anisotropic Displacement Parameters
The study of anisotropic displacement parameters in similar compounds to this compound has been reported. Mroz et al. (2020) investigated these parameters for isomorphous compounds, providing insights into their structural behavior and stability, which are important for understanding the physical properties of these materials (Mroz et al., 2020).
Photoelectrochemical Studies
The photoelectrochemical behavior of compounds similar to this compound, like p-bromo-nitrobenzene, has been examined. Compton and Dryfe (1994) explored the reduction process and photocurrent flow in these compounds, contributing to the understanding of their electrochemical properties. This research is significant in fields like photovoltaics and electrochemical sensors (Compton & Dryfe, 1994).
Chemical Synthesis and Reactions
Bovonsombat and Mcnelis (1993) researched the ring halogenation of polyalkylbenzenes, including compounds structurally related to this compound. Their findings are essential for synthetic chemistry, particularly in designing specific halogenated compounds for various industrial applications (Bovonsombat & Mcnelis, 1993).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4,5-dichloro-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and is involved in various biochemical processes.
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reaction alters the structure of the benzene ring, which can lead to changes in the downstream effects of the biochemical pathways in which these molecules are involved .
Pharmacokinetics
Given its molecular structure, it is likely to have low water solubility, which could impact its bioavailability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the properties of the target molecule, potentially altering its function in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the electrophilic aromatic substitution reaction . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .
Properties
IUPAC Name |
1-bromo-4,5-dichloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFXRVGCQJCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524310 | |
| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93361-94-5 | |
| Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)





![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)


